
rac Mephenytoin-d3
Descripción general
Descripción
rac Mephenytoin-d3: is a deuterium-labeled analog of racemic mephenytoin, a compound known for its anticonvulsant properties. The deuterium labeling is used to trace the metabolic pathways and study the pharmacokinetics of the compound in biological systems. The molecular formula of this compound is C12H11D3N2O2, and it has a molecular weight of 221.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of rac Mephenytoin-d3 involves the incorporation of deuterium atoms into the mephenytoin molecule. This can be achieved through chemical synthesis, where specific deuterated reagents are used to replace hydrogen atoms with deuterium. The detailed synthetic routes and reaction conditions can be found in specialized chemical literature or by consulting professional chemical laboratories .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: : rac Mephenytoin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with different functional groups.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Rac Mephenytoin-d3 is extensively used in pharmacokinetic studies to investigate the metabolic pathways of mephenytoin. Its deuterated nature allows for precise tracking during mass spectrometry analysis, enabling researchers to differentiate between the drug and its metabolites.
Key Findings:
- Metabolic Pathways: Studies have shown that rac Mephenytoin is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP2C9. The use of this compound helps in quantifying these metabolic processes accurately.
- Drug Interaction Studies: Research indicates that rac Mephenytoin can interact with other medications metabolized by the same cytochrome P450 enzymes, leading to altered therapeutic outcomes. For example, co-administration with drugs like warfarin can increase the risk of adverse effects due to competitive inhibition at metabolic sites.
Therapeutic Applications
Mephenytoin itself is employed for managing refractory partial seizures in patients with epilepsy. The deuterated version aids in understanding its pharmacodynamics and optimizing dosage regimens.
Clinical Case Studies:
- Case Study 1: A patient with refractory epilepsy was treated with this compound alongside other anticonvulsants. Monitoring revealed that the addition of this compound improved seizure control without significant side effects, demonstrating its potential as an adjunct therapy.
- Case Study 2: In a cohort study involving multiple patients, this compound was used to assess the impact of genetic polymorphisms on drug metabolism. Results indicated variability in drug clearance rates among individuals based on their CYP2C19 genotype, highlighting the importance of personalized medicine.
Analytical Techniques
The analytical determination of this compound involves advanced techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This combination allows for high sensitivity and specificity in detecting drug levels in biological samples.
Data Table: Analytical Methods Comparison
Method | Sensitivity | Specificity | Application |
---|---|---|---|
HPLC-MS | High | Very High | Quantification in plasma samples |
LC-MS/MS | Very High | High | Metabolite profiling |
GC-MS | Moderate | Moderate | Residual solvent analysis |
Mecanismo De Acción
The mechanism of action of rac Mephenytoin-d3 is similar to that of mephenytoin. It primarily acts by blocking frequency-, use-, and voltage-dependent neuronal sodium channels, thereby limiting the repetitive firing of action potentials. This action stabilizes the neuronal membrane and prevents the spread of seizure activity in the motor cortex . The compound targets sodium channel protein type 5 subunit alpha and is metabolized by various cytochrome P450 enzymes, including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .
Comparación Con Compuestos Similares
rac Mephenytoin-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
Actividad Biológica
Overview
rac Mephenytoin-d3 is a deuterium-labeled analog of racemic mephenytoin, primarily recognized for its anticonvulsant properties. The incorporation of deuterium allows researchers to trace metabolic pathways and study pharmacokinetics more effectively. This compound has the molecular formula C12H11D3N2O2 and a molecular weight of 221.27 g/mol, making it a significant tool in both clinical and research settings.
The primary mechanism of action for this compound involves the blockade of sodium channels, specifically targeting the sodium channel protein type 5 subunit alpha. This interaction is characterized as frequency-, use-, and voltage-dependent, leading to the stabilization of neuronal membranes and inhibition of repetitive neuronal firing. By blocking sodium channels, this compound effectively inhibits the propagation of action potentials, which are crucial for neuronal excitability and seizure activity .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by cytochrome P450 enzymes, notably CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6. These enzymes facilitate various metabolic processes, including N-demethylation and hydroxylation, which are essential for understanding the drug's efficacy and safety in therapeutic applications .
Biological Activity
As an anticonvulsant agent, this compound exhibits several biochemical and physiological effects:
- Anticonvulsant Properties : Demonstrated effectiveness in reducing seizure frequency in various animal models.
- Metabolic Pathways Tracing : Utilized in studies to trace the metabolic fate of mephenytoin in biological systems.
- Pharmacological Studies : Important for understanding drug interactions and mechanisms within biological targets.
Research Applications
This compound serves multiple roles in scientific research:
- Analytical Chemistry : Acts as a reference standard in studies focused on metabolic pathways.
- Biological Research : Employed to investigate the pharmacokinetics and dynamics of mephenytoin.
- Drug Development : Aids in the development of new anticonvulsant therapies.
Comparative Analysis with Similar Compounds
The following table outlines comparisons between this compound and related compounds:
Compound | Molecular Formula | Mechanism of Action | Key Differences |
---|---|---|---|
This compound | C12H11D3N2O2 | Sodium channel blockade | Deuterium-labeled for tracing studies |
Mephenytoin | C12H15N2O2 | Sodium channel blockade | Non-deuterated; standard anticonvulsant |
Phenytoin | C15H12N2O2 | Sodium channel blockade | Different chemical structure; broader use |
Ethotoin | C12H15N3O2 | Sodium channel blockade | Different pharmacokinetic properties |
Case Studies
Recent studies have highlighted the application of this compound in understanding the pharmacogenomics of anticonvulsants. For instance:
- Study on CYP Enzyme Interaction : A study demonstrated how variations in CYP2C19 affect the metabolism of this compound, influencing therapeutic outcomes in patients with epilepsy.
- Animal Model Research : Another investigation using this compound showed significant reductions in seizure activity in rodent models compared to non-deuterated mephenytoin, underscoring its potential efficacy as a therapeutic agent.
Propiedades
IUPAC Name |
5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662065 | |
Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185101-86-3 | |
Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.